4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone

Description

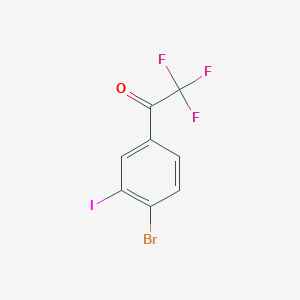

4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone is a halogenated trifluoroacetophenone derivative with a molecular formula of C₈H₃BrIF₃O. It features a trifluoromethyl ketone group (-COCF₃) attached to a benzene ring substituted with bromine (Br) at the para (4') position and iodine (I) at the meta (3') position. This compound is primarily utilized in synthetic organic chemistry as a versatile intermediate for cross-coupling reactions, fluorination studies, and organocatalysis due to its electron-withdrawing substituents and halogen reactivity .

Properties

IUPAC Name |

1-(4-bromo-3-iodophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3IO/c9-5-2-1-4(3-6(5)13)7(14)8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTKMLKQQWVWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method includes the bromination of 2,2,2-trifluoroacetophenone followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide (for bromine substitution) or sodium bromide (for iodine substitution) in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized acetophenones .

Scientific Research Applications

4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The presence of bromine, iodine, and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, making it a valuable compound for studying molecular mechanisms.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogs :

2,2,2-Trifluoroacetophenone (CAS 375-25-3): Substituents: Trifluoromethyl (-CF₃) group only. Electronic Effects: Strong electron-withdrawing -CF₃ group enhances electrophilicity of the carbonyl carbon, accelerating reactions like hydroboration (quantitative yield in 15 minutes at room temperature) . Applications: Used in polymer synthesis via Friedel-Crafts polycondensation and as a substrate in asymmetric electroreduction (65% yield of α-(trifluoromethyl)benzyl alcohol) .

3’-Methyl-2,2,2-trifluoroacetophenone (CHEMBL86868): Substituents: -CF₃ and -CH₃ at the 3' position. Biological Activity: Acts as an acetylcholinesterase (AChE) inhibitor with a binding free energy (ΔG) of -11.80 kcal/mol, serving as a positive control in drug discovery studies .

4'-Bromo-2,2,2-trifluoroacetophenone (CAS 16184-89-7): Substituents: -CF₃ and -Br at the 4' position. Physical Properties: Density = 1.662 g/mL, molecular weight = 253.02 g/mol . Reactivity: Bromine substituent enables Suzuki-Miyaura couplings, unlike non-halogenated analogs.

3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone (CAS 2149598-84-3): Substituents: -Br (3'), -I (4'), and -CF₃. Applications: Lab-scale intermediate for halogen exchange reactions; priced at €605.00/g (Apollo Scientific) .

Electronic Effects :

- The -CF₃ group in all analogs increases carbonyl reactivity. However, additional halogens (Br, I) in 4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone further polarize the ring, making it more reactive in nucleophilic aromatic substitution than methyl- or chloro-substituted analogs .

Biological Activity

4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone is a halogenated acetophenone derivative that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes bromine, iodine, and trifluoromethyl groups, which may influence its reactivity and interactions with biological targets.

- Molecular Formula : C8H3BrF3IO

- Molecular Weight : 378.91 g/mol

- IUPAC Name : 1-(4-bromo-3-iodophenyl)-2,2,2-trifluoroethanone

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of halogen atoms can enhance binding affinity to enzymes and receptors, potentially modulating biochemical pathways. The trifluoromethyl group may also increase lipophilicity, facilitating membrane permeability and enhancing biological effects.

Antimicrobial Properties

Halogenated compounds often display antimicrobial activity. Preliminary studies suggest that this compound may inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways. Further investigation into its antibacterial and antifungal properties is warranted to establish its effectiveness against specific pathogens.

Case Studies

- Anticancer Study : In a study evaluating the cytotoxic effects of various trifluoromethyl-substituted acetophenones, compounds structurally similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM. This suggests a potential role for this compound in cancer therapeutics .

- Antimicrobial Evaluation : A comparative study on the antimicrobial activities of halogenated acetophenones indicated that compounds containing both bromine and iodine exhibited enhanced antibacterial effects against Gram-positive bacteria. The mechanism was hypothesized to involve the formation of reactive oxygen species leading to bacterial cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Investigated for potential biological activity |

| 4'-Chloro-3'-iodo-2,2,2-trifluoroacetophenone | 15 µM | Moderate | Similar structure; known anticancer properties |

| 4'-Fluoro-3'-bromoacetophenone | 20 µM | High | Exhibits broad-spectrum antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.